

Synthesis of Linezolid intermediates using 2-Nitro-4-morpholinocarbonylaniline

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Compound of Interest

Compound Name: 2-Nitro-4-morpholinocarbonylaniline
Cat. No.: B8754087

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Application Note: Synthesis of Linezolid via Nitro-Aromatic Precursors

Executive Summary & Strategic Analysis

Linezolid (Zyvox) is a synthetic oxazolidinone antimicrobial agent active against Gram-positive bacteria.[1] The synthesis hinges on the construction of the chiral 5-acetamidomethyl-2-oxazolidinone ring. The most robust industrial route utilizes 3-Fluoro-4-morpholinylNitrobenzene (CAS: 2689-39-6) as the starting scaffold. This intermediate undergoes nitro-reduction to 3-Fluoro-4-morpholinylaniline, which is subsequently carbamoylated and cyclized with a chiral glycidyl derivative (e.g., (S)-Epichlorohydrin or (R)-Glycidyl butyrate).

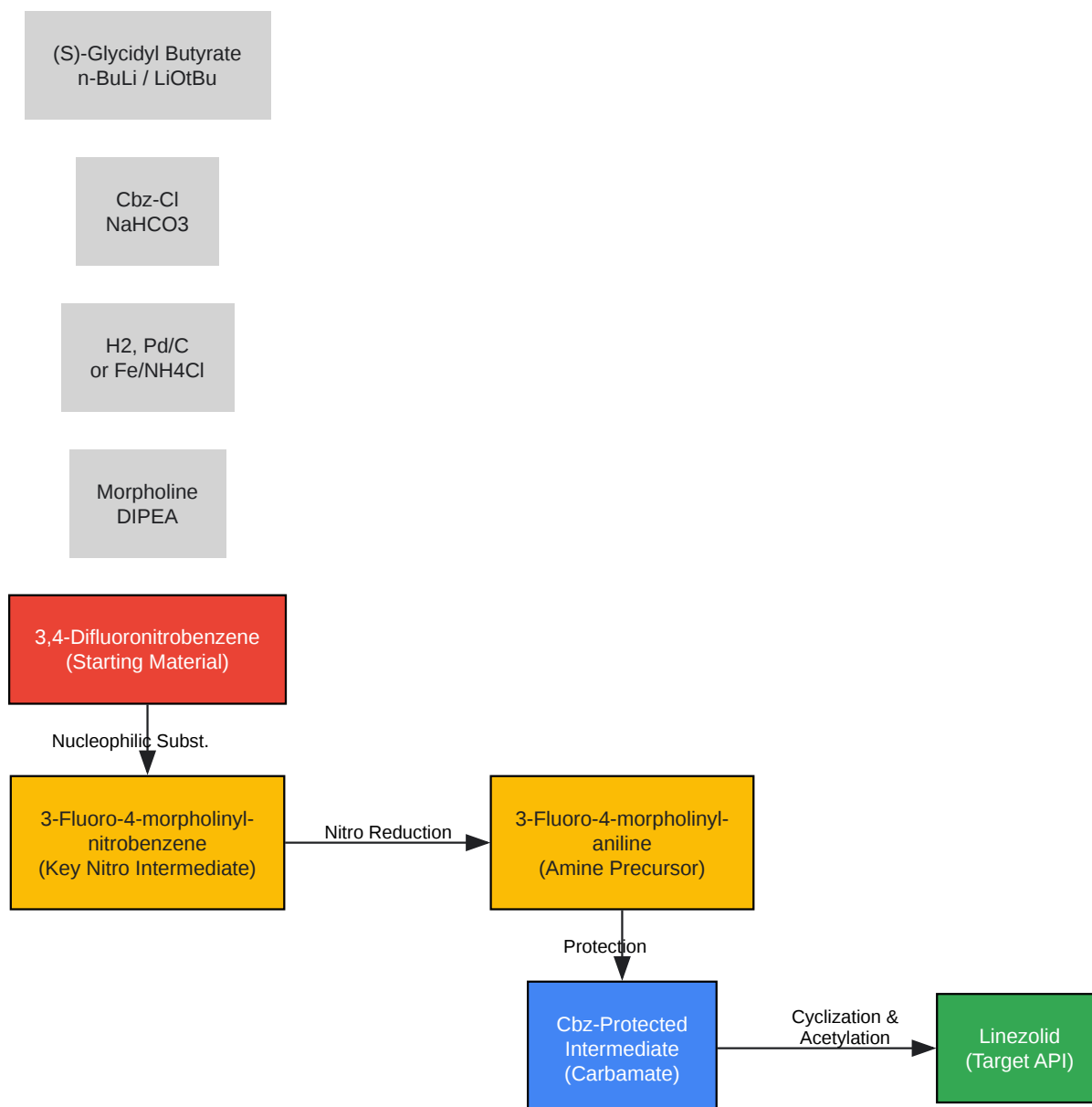
Critical Process Parameters (CPPs)

- **Regioselectivity:** Ensuring the morpholine substitution occurs para to the nitro group (if starting from 3,4-difluoronitrobenzene).
- **Enantiopurity:** The (S)-configuration of the oxazolidinone ring is essential for biological activity.

- Impurity Control: Managing the "Des-fluoro" and "Bis-morpholino" impurities during the initial coupling.

Synthetic Pathway Visualization

The following diagram illustrates the critical pathway from the nitro-aromatic precursor to Linezolid, highlighting the reduction and cyclization checkpoints.



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Figure 1: Step-wise conversion of the nitro-aromatic precursor to Linezolid via the Carbamate/Epoxide route.[2][3][4][5]

Detailed Experimental Protocols

Phase 1: Synthesis of 3-Fluoro-4-morpholinylNitrobenzene

This step establishes the core pharmacophore. If the user's "**2-Nitro-4-morpholinocarbonylaniline**" implies a starting material variation, it is critical to note that the nitro group serves as the latent amine for the oxazolidinone attachment.

Reagents:

- 3,4-Difluoronitrobenzene (1.0 eq)
- Morpholine (1.1 eq)
- Diisopropylethylamine (DIPEA) (1.2 eq)
- Acetonitrile (Solvent, 10V)

Protocol:

- Charge a reactor with 3,4-difluoronitrobenzene and Acetonitrile. Cool to 0–5°C.
- Add DIPEA slowly, maintaining temperature <10°C.
- Add Morpholine dropwise over 1 hour. Exothermic reaction.
- Warm to 25–30°C and stir for 4–6 hours. Monitor by HPLC for disappearance of starting material.
- Quench by adding water (20V). The product, 3-Fluoro-4-morpholinylNitrobenzene, will precipitate as a yellow solid.
- Filter and wash with water. Dry at 50°C under vacuum.
 - Yield Target: >90%^[6]
 - Purity: >98% (Key impurity: 3-fluoro-2-morpholinyl isomer, usually <1%).

Phase 2: Nitro Reduction to 3-Fluoro-4-morpholinylaniline

This is the pivotal step converting the nitro intermediate into the aniline required for the "2-Nitro..." nomenclature correction.

Reagents:

- 3-Fluoro-4-morpholinynitrobenzene (1.0 eq)
- 10% Pd/C (5% w/w loading)
- Ammonium Formate (3.0 eq) or Hydrogen Gas (1 atm)
- Methanol/THF (1:1 mixture, 10V)

Protocol:

- Dissolve the nitro compound in Methanol/THF.
- Add Pd/C catalyst under nitrogen inertion.
- Hydrogenate at 25–30°C (using H₂ balloon or Ammonium Formate reflux).
- Monitor reaction completion (typically 2–4 hours). The yellow solution turns colorless/pale brown.
- Filter through Celite to remove catalyst.
- Concentrate the filtrate to obtain 3-Fluoro-4-morpholinylaniline.
 - Stability Note: This aniline is oxidation-sensitive. Store under Nitrogen or proceed immediately to Phase 3.

Phase 3: Oxazolidinone Formation (The Cbz Route)

This phase constructs the oxazolidinone ring using the aniline from Phase 2.

Reagents:

- 3-Fluoro-4-morpholinylaniline (1.0 eq)
- Benzyl chloroformate (Cbz-Cl) (1.1 eq)
- Sodium Bicarbonate (2.0 eq)
- (S)-Glycidyl Butyrate (1.2 eq)
- Lithium tert-butoxide (LiOtBu) (2.5 eq)

Protocol:

- Protection: In a flask, suspend the aniline in Acetone/Water. Add NaHCO₃. Add Cbz-Cl dropwise at 0°C. Stir 2h. Filter the precipitated N-Cbz-3-fluoro-4-morpholinylaniline.
- Cyclization: Dissolve the N-Cbz intermediate in THF. Cool to -10°C.
- Add LiOtBu slowly. Stir for 30 min (formation of anion).
- Add (S)-Glycidyl Butyrate dropwise.
- Warm to room temperature and stir for 12–16 hours.
- Workup: Quench with NH₄Cl solution. Extract with Ethyl Acetate.[2]
- Purification: Crystallize from Ethyl Acetate/Hexanes to yield (S)-5-hydroxymethyl-3-(3-fluoro-4-morpholinylphenyl)-2-oxazolidinone.

Phase 4: Conversion to Linezolid

The hydroxymethyl group is converted to the acetamidomethyl group.

- Mesylation: React the hydroxymethyl intermediate with Methanesulfonyl chloride (MsCl) / Triethylamine.
- Azidation: React the mesylate with Sodium Azide (NaN₃) in DMF (Caution: Azide safety).
- Reduction/Acetylation: Hydrogenate the azide (Pd/C) in the presence of Acetic Anhydride to form Linezolid directly in one pot.

Analytical Data & QC Specifications

Parameter	Specification	Method	Rationale
Appearance	White to off-white crystalline powder	Visual	Oxidation check
Purity (HPLC)	> 99.5%	RP-HPLC (C18)	Pharma grade requirement
Chiral Purity	> 99.8% ee	Chiral HPLC	(S)-enantiomer is active
Bis-Morpholine	< 0.10%	HPLC	Genotoxic potential control
Des-Fluoro	< 0.10%	HPLC	Process side-reaction

References

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